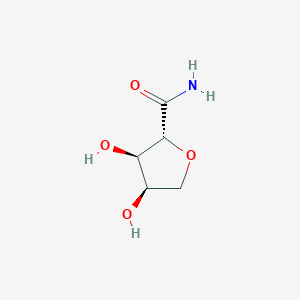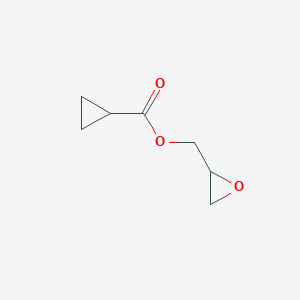
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DHOCA, is a derivative of ribose and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response and their inhibition by (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide results in reduced inflammation.
Biochemical and Physiological Effects:
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes involved in the inflammatory response. This allows for targeted inhibition of inflammation without affecting other physiological processes. However, one limitation of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a natural insecticide in agriculture. Additionally, further research is needed to determine the optimal dosage and potential side effects of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide.
Conclusion:
In conclusion, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of specific enzymes involved in the inflammatory response makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves the reaction of ribose with hydroxylamine hydrochloride and sodium cyanoborohydride. This process results in the formation of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide as a white crystalline powder.
科学的研究の応用
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
134958-98-8 |
|---|---|
製品名 |
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide |
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2R,3R,4R)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C5H9NO4/c6-5(9)4-3(8)2(7)1-10-4/h2-4,7-8H,1H2,(H2,6,9)/t2-,3-,4-/m1/s1 |
InChIキー |
DFPHHBUIVZEUBC-BXXZVTAOSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](O1)C(=O)N)O)O |
SMILES |
C1C(C(C(O1)C(=O)N)O)O |
正規SMILES |
C1C(C(C(O1)C(=O)N)O)O |
同義語 |
D-Ribonamide, 2,5-anhydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)





